Mordant Brown 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mordant Brown 1 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific reaction times to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out under controlled conditions. The process includes the purification of the dye through filtration, washing, and drying steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Mordant Brown 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various reagents, including halogens and nitrating agents, are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
Mordant Brown 1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Industry: Utilized in the textile industry for dyeing fabrics and improving color fastness
Mechanism of Action
The mechanism of action of Mordant Brown 1 involves its ability to form complexes with metal ions, which enhances its binding to fabrics and tissues. The dye interacts with metal ions through coordination bonds, leading to the formation of stable dye-metal complexes. These complexes exhibit improved color fastness and stability .
Comparison with Similar Compounds
Similar Compounds
- Mordant Red 19
- Mordant Yellow 10
- Mordant Blue 13
Comparison
Mordant Brown 1 is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions. Compared to other mordant dyes, this compound exhibits superior color fastness and stability, making it a preferred choice in various applications .
Conclusion
This compound is a versatile azo dye with significant applications in the textile industry and scientific research. Its unique properties, including its ability to form stable complexes with metal ions, make it a valuable compound for various uses. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its wide-ranging applications and advantages over similar compounds.
Properties
CAS No. |
3564-15-6 |
---|---|
Molecular Formula |
C22H17N7NaO6S |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35); |
InChI Key |
FYPOANGYTWRVNP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Mordant Brown 1; NSC-326197; NSC 326197; NSC326197. |
Origin of Product |
United States |
Q1: How does Mordant Brown 1 exert its inhibitory effect on the CD40-CD154 interaction, and what are the downstream consequences of this inhibition?
A1: The research paper primarily focuses on the identification and initial characterization of this compound as an inhibitor of the CD40-CD154 interaction. While the exact mechanism of action is not fully elucidated in this study, the authors demonstrate through binding experiments that this compound directly inhibits the interaction between CD40 and CD154 with sub-micromolar activity []. This interaction, crucial for costimulatory signaling in T-cell activation, is effectively blocked by the compound. Consequently, downstream cellular responses induced by CD154 (CD40L) in human THP-1 cells are inhibited in a concentration-dependent manner []. This inhibition of CD40-CD154 interaction holds promise for potential therapeutic applications in autoimmunity and transplantation, where disrupting this signaling pathway could help modulate immune responses.
Q2: The study mentions this compound exhibits high selectivity for CD40-CD154. What is the significance of this selectivity?
A2: The selectivity of this compound for the CD40-CD154 interaction is particularly noteworthy []. The compound demonstrates over 100-fold selectivity for this interaction compared to other related protein pairs within the tumor necrosis factor (TNF) superfamily, including TNF-R1-TNF-α, BAFF-R(CD268)-BAFF(CD257/BLys), and others []. This high selectivity is crucial for minimizing potential off-target effects and improving the safety profile of a potential drug candidate. By specifically targeting the CD40-CD154 interaction, this compound could offer a more targeted therapeutic approach with potentially fewer side effects compared to less selective inhibitors.
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